molecular formula C14H21NO3 B13089900 tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate

tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate

Cat. No.: B13089900
M. Wt: 251.32 g/mol
InChI Key: PGZVSZDZOVURCC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a benzyl(methyl)carbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(hydroxymethyl)benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at a temperature of around 0°C to room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in peptide synthesis.
  • Employed in the synthesis of complex organic molecules and pharmaceuticals.

Biology:

  • Studied for its potential biological activity and interactions with enzymes.
  • Used in the development of enzyme inhibitors.

Medicine:

  • Investigated for its potential therapeutic applications, including as a prodrug.
  • Used in the synthesis of drug candidates.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Employed in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the carbamate group allows it to form stable complexes with enzymes, leading to inhibition or activation of their functions .

Comparison with Similar Compounds

    tert-Butyl carbamate: Used as a protecting group for amines.

    tert-Butyl N-(benzyloxy)carbamate: Employed in the synthesis of cyclic hydroxamic acids.

    N-Boc-N-methylethylenediamine: Used in peptide synthesis.

Uniqueness: tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate is unique due to the presence of both hydroxymethyl and benzyl(methyl)carbamate groups, which provide distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Biological Activity

tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl group, a hydroxymethyl group, and a carbamate moiety, suggests potential for diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21NO3C_{14}H_{21}NO_3. The compound features:

  • tert-butyl group : A bulky substituent that influences the compound's lipophilicity and steric properties.
  • Hydroxymethyl group : This functional group can participate in hydrogen bonding and may enhance interactions with biological targets.
  • Carbamate moiety : Known for its ability to undergo hydrolysis, releasing active amine derivatives that can exert biological effects.

The primary mechanism of action for this compound involves the hydrolysis of the carbamate bond. This reaction is typically catalyzed by enzymes such as carbamate hydrolases. When hydrolyzed, the compound releases an amine that can interact with various molecular targets within biological systems, potentially influencing enzyme activity or receptor binding .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives with similar structures can inhibit the growth of Staphylococcus aureus and other pathogens, highlighting their potential as antibacterial agents.

Antitumor Activity

In vitro studies have demonstrated that related compounds can significantly reduce cell viability in aggressive cancer cell lines. For example, a structurally related compound showed a 55% decrease in viability of MDA-MB-231 breast cancer cells after treatment with 10 µM concentration over three days . Such findings suggest that this compound may possess similar antitumor properties.

Case Studies

StudyFindings
Antimicrobial Activity A study found that related carbamate derivatives exhibited significant inhibition against E. coli and S. aureus , suggesting potential applications in treating infections.
Antitumor Effects In xenograft models, related compounds demonstrated reduced tumor growth in mice treated with specific dosages (20 mg/kg), indicating promising anticancer properties .
Enzyme Interaction Studies Investigations into enzyme-catalyzed reactions involving carbamates have shown that these compounds can serve as effective substrates for studying hydrolysis mechanisms.

Pharmacological Applications

The potential applications of this compound extend beyond basic research:

  • Drug Development : Its ability to act as a prodrug allows for the controlled release of active agents in vivo, enhancing therapeutic efficacy.
  • Biochemical Research : The compound serves as a model substrate for studying enzyme mechanisms, particularly in the context of carbamate metabolism.
  • Industrial Uses : Due to its unique reactivity, it is also explored as an intermediate in the synthesis of specialty chemicals and materials.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-[[2-(hydroxymethyl)phenyl]methyl]-N-methylcarbamate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)9-11-7-5-6-8-12(11)10-16/h5-8,16H,9-10H2,1-4H3

InChI Key

PGZVSZDZOVURCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1CO

Origin of Product

United States

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